4,4-dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile
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Overview
Description
4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile is a complex organic compound that features a thiazole ring, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-phenyl-1,3-thiazole-2-amine with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile carbon or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The nitrile group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
4,4-Dimethyl-3-oxopentanenitrile: Shares the nitrile and ketone groups but lacks the thiazole ring.
4-Phenyl-1,3-thiazole-2-amine: Contains the thiazole ring but lacks the nitrile and ketone groups.
Uniqueness: 4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole ring and the nitrile group allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4,4-dimethyl-3-oxo-2-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]pentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-17(2,3)15(21)13(9-18)10-19-16-20-14(11-22-16)12-7-5-4-6-8-12/h4-8,10-11H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDFEVCCLWYADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=NC(=CS1)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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